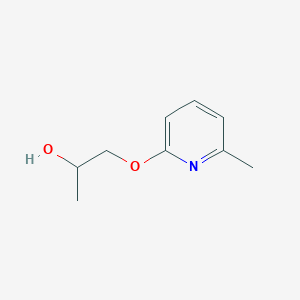

1-(6-Methylpyridin-2-yloxy)propan-2-ol

Description

BenchChem offers high-quality 1-(6-Methylpyridin-2-yloxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methylpyridin-2-yloxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-4-3-5-9(10-7)12-6-8(2)11/h3-5,8,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHNFXAPDWEGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(6-Methylpyridin-2-yloxy)propan-2-ol CAS number search

An In-Depth Technical Guide to the Identification, Synthesis, and Characterization of 1-(6-Methylpyridin-2-yloxy)propan-2-ol

Executive Summary

In drug development and materials science, functionalized heterocycles are critical building blocks. Pyridines and pyridones, in particular, are ubiquitous motifs found in more than half of all FDA-approved N-heterocyclic drugs[1]. However, highly specific, chiral ether derivatives like 1-(6-Methylpyridin-2-yloxy)propan-2-ol often lack publicly indexed Chemical Abstracts Service (CAS) Registry Numbers due to their specialized nature or novelty.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the systematic database search for this specific compound, the mechanistic rationale for its de novo synthesis, and a self-validating experimental protocol to generate it with high regioselectivity.

Molecular Identity & Database Search Strategy

Before committing to bench synthesis, a rigorous database search must be executed to determine if the compound is commercially available or previously cataloged.

Chemical Properties

Understanding the exact structural parameters is the first step in generating accurate search queries (e.g., SMILES or InChI strings). The target molecule features a pyridine ring substituted with a methyl group at the C6 position and a 2-hydroxypropoxy ether linkage at the C2 position.

Table 1: Physicochemical Properties of the Target Compound

| Property | Value / Description |

| IUPAC Name | 1-(6-Methylpyridin-2-yloxy)propan-2-ol |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| SMILES String | CC1=NC(OCC(O)C)=CC=C1 |

| Key Functional Groups | Pyridyl ether, secondary alcohol, aromatic methyl |

| Chirality | 1 stereocenter (C2 of the propanol moiety); exists as a racemate unless synthesized asymmetrically |

The CAS Search Workflow

When searching for rare derivatives, exact name matching often fails. Instead, researchers must rely on substructure searches using the generated SMILES string. If platforms like SciFinder or Reaxys return no exact CAS Registry Number (CAS RN), the compound is considered novel, triggering the need for de novo synthesis and subsequent CAS registration.

Caption: Workflow for identifying or registering a CAS number for novel heterocyclic ethers.

Mechanistic Rationale: Overcoming O- vs. N-Alkylation

If the CAS search confirms the compound is uncatalogued, it must be synthesized. The intuitive approach to forming a pyridyl ether is the Williamson Ether Synthesis, reacting 6-methylpyridin-2-ol with 1-chloro-2-propanol. However, this approach is fundamentally flawed due to the tautomerization of the starting material.

The Tautomerization Trap

2-Hydroxypyridines exist in a solvent-dependent equilibrium with their 2-pyridone tautomers[2]. In polar solvents, the dimeric or monomeric 2-pyridone form often predominates[2]. Attempting a standard base-catalyzed etherification typically results in a mixture of the desired O-alkylated product and the undesired N-alkylated pyridone.

The Solution: Nucleophilic Aromatic Substitution (SNAr)

To guarantee absolute regioselectivity for the O-alkylated ether, we bypass the pyridone entirely and utilize an SNAr pathway. By reacting 2-fluoro-6-methylpyridine with 1,2-propanediol in the presence of a strong base, we force the reaction through a Meisenheimer complex[3].

Causality in Reagent Selection:

-

Electrophile (2-Fluoro-6-methylpyridine): Fluoride is highly electronegative, polarizing the C-F bond and drastically lowering the activation energy required for the nucleophile to attack the electron-deficient C2 position[3].

-

Nucleophile (1,2-Propanediol): This diol contains both a primary and a secondary hydroxyl group. The primary hydroxyl is less sterically hindered and slightly more acidic. Consequently, sodium hydride (NaH) will preferentially deprotonate the primary alcohol, ensuring the ether linkage forms exactly at the terminal carbon, yielding 1-(6-methylpyridin-2-yloxy)propan-2-ol rather than the 2-yloxy isomer.

Caption: Two-step Addition-Elimination SNAr mechanism for synthesizing pyridyl ethers.

De Novo Synthesis & Validation Protocol

The following protocol is designed as a self-validating system. By utilizing an excess of the diol, we suppress bis-alkylation, and by monitoring specific mass shifts, the completion of the reaction is unambiguously confirmed.

Step-by-Step Methodology

-

Alkoxide Generation:

-

Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere at 0 °C.

-

Add 1,2-propanediol (3.0 eq) dropwise.

-

Observation: Effervescence (H₂ gas evolution) will occur. Stir for 30 minutes until bubbling ceases, confirming the quantitative formation of the primary sodium alkoxide.

-

-

SNAr Addition:

-

Add 2-fluoro-6-methylpyridine (1.0 eq) dropwise to the alkoxide solution.

-

Elevate the temperature to 65 °C and reflux for 4–6 hours.

-

-

In-Process Validation (LC-MS):

-

Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.

-

Self-Validation: The reaction is complete when the starting material peak (

) disappears, replaced entirely by the product peak (

-

-

Quenching & Workup:

-

Cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl.

-

Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Wash the combined organic layers with brine (to remove excess 1,2-propanediol), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, gradient elution: 10% to 50% EtOAc in Hexanes).

-

Structural & Analytical Data

To verify the structural integrity of the synthesized 1-(6-Methylpyridin-2-yloxy)propan-2-ol prior to CAS registry submission or downstream application, cross-reference your analytical results with the expected quantitative data below.

Table 2: Expected Analytical Characterization Data

| Analytical Method | Expected Signals & Assignments |

| LC-MS (ESI+) | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (t, 1H, Pyridine C4-H)δ 6.75 (d, 1H, Pyridine C5-H)δ 6.60 (d, 1H, Pyridine C3-H)δ 4.25 (m, 1H, -CH (OH)-)δ 4.15 (dd, 2H, -O-CH₂ -)δ 2.45 (s, 3H, Pyridine -CH₃ )δ 1.25 (d, 3H, Aliphatic -CH₃ ) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 163.2 (C2), 156.8 (C6), 139.1 (C4), 115.4 (C5), 108.2 (C3), 72.1 (-OCH₂-), 66.5 (-CH(OH)-), 24.3 (Py-CH₃), 18.7 (Aliphatic-CH₃) |

| IR Spectroscopy (ATR) | ~3350 cm⁻¹ (broad, O-H stretch), ~1590 cm⁻¹ (C=N stretch), ~1240 cm⁻¹ (C-O-C asymmetric stretch) |

References

-

2-Pyridone - Wikipedia. Wikipedia. [Link]

-

Streamlining the Synthesis of Pyridones through Oxidative Amination - ChemRxiv. ChemRxiv.[Link]

Sources

Structure, Synthesis, and Application of 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol: A Technical Guide for Drug Development

Abstract In modern medicinal chemistry, the strategic selection of functionalized heterocyclic building blocks is paramount for optimizing target engagement and pharmacokinetic profiles. This technical whitepaper provides an in-depth analysis of 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol , a highly versatile synthetic intermediate. By combining a privileged 2-alkoxypyridine scaffold with a functionalizable secondary alcohol, this molecule serves as a critical enabler in the development of novel immunomodulatory therapeutics, particularly Nucleotide-binding oligomerization domain, leucine-rich repeat-containing X1 (NLRX1) ligands.

Structural and Physicochemical Profiling

The architectural core of 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol (Molecular Formula:

A critical structural feature of this molecule is its tautomeric stability . While 2-hydroxypyridines exist in a dynamic equilibrium with their 2-pyridone tautomers, O-alkylation permanently locks the system into the aromatic pyridine configuration. This locked conformation is highly advantageous in drug design, as it predictably preserves the basicity of the pyridine nitrogen and dictates the spatial orientation of the hydrogen bond acceptors.

To evaluate its utility as a fragment or building block, we must analyze its physicochemical properties. The data below illustrates its excellent alignment with the "Rule of 3" for fragment-based drug discovery (FBDD).

Table 1: Computed Physicochemical Properties and Pharmacological Significance

| Property | Computed Value | Pharmacological Significance |

| Molecular Weight | 167.21 g/mol | Ideal fragment-like size, allowing for downstream elaboration without exceeding Lipinski limits. |

| cLogP (Estimated) | 1.35 | Balanced lipophilicity; ensures adequate membrane permeability while maintaining aqueous solubility. |

| Topological Polar Surface Area | 42.35 Ų | Highly favorable for oral bioavailability and potential blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 1 | The secondary hydroxyl provides a specific target engagement handle or a site for linker attachment. |

| H-Bond Acceptors | 3 | The pyridine nitrogen and oxygen atoms facilitate robust dipole interactions within receptor pockets. |

| Rotatable Bonds | 4 | Provides sufficient conformational flexibility for induced-fit binding in complex protein targets. |

Synthetic Methodologies: Regioselective SNAr

As a Senior Application Scientist, I emphasize that the synthesis of 2-alkoxypyridines must be carefully controlled to avoid competing N-alkylation—a common pitfall when reacting 2-pyridones with electrophiles. The most robust, field-proven method to achieve exclusive O-alkylation is a regioselective Nucleophilic Aromatic Substitution (SNAr) utilizing 2-chloro-6-methylpyridine and propane-1,2-diol[1].

Protocol: Self-Validating Synthesis of 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol

Objective: To synthesize the target ether via SNAr, utilizing steric and electronic differentiation to ensure regioselectivity.

Step 1: Preparation of the Primary Alkoxide

-

Action: Dissolve propane-1,2-diol (1.5 equiv) in anhydrous 1,4-dioxane under an inert argon atmosphere. Cool to 0 °C and add potassium tert-butoxide (KOtBu, 1.5 equiv) portion-wise.

-

Causality: The selection of KOtBu is critical. As a sterically hindered, non-nucleophilic base, it selectively deprotonates the less sterically hindered (and slightly more acidic) primary hydroxyl group of the diol. This prevents the base itself from competing as a nucleophile and ensures the secondary alcohol remains intact for future functionalization[1].

Step 2: Electrophilic Addition and Meisenheimer Activation

-

Action: Slowly add 2-chloro-6-methylpyridine (1.0 equiv) to the reaction mixture. Equip the vessel with a reflux condenser and elevate the temperature to 98 °C.

-

Causality: The C2 position of the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen. Thermal activation provides the necessary energy to overcome the aromatic stabilization, forming the critical Meisenheimer complex transition state[1].

Step 3: Real-Time Reaction Monitoring

-

Action: Maintain heating for 18 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system.

-

Causality: A protocol must be self-validating. Complete consumption of the UV-active 2-chloro-6-methylpyridine spot indicates the reaction has reached its thermodynamic endpoint, preventing unnecessary prolonged heating that could lead to ether cleavage or degradation.

Step 4: Quenching and Phase Separation

-

Action: Cool the mixture to room temperature. Quench with equimolar

and dilute with ethyl acetate. Separate the phases and extract the aqueous layer twice with ethyl acetate. -

Causality: Water neutralizes any unreacted alkoxide, while the highly lipophilic ether product partitions exclusively into the organic phase. The inorganic byproduct (KCl) is washed away in the aqueous layer, ensuring a clean crude profile[1].

Fig 1: SNAr synthetic workflow for 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol.

Applications in Therapeutics: The NLRX1 Pathway

The 6-methylpyridin-2-yloxy motif is a privileged scaffold in contemporary medicinal chemistry. Recent patent literature highlights its critical role in the design of ligands targeting the Nucleotide-binding oligomerization domain, leucine-rich repeat-containing X1 (NLRX1) pathway[2].

NLRX1 is a unique mitochondrial signaling protein implicated in the regulation of cellular metabolism and immune responses. Its targeted activation or inhibition is actively being investigated for the treatment of inflammatory bowel diseases (IBD), systemic immune-mediated diseases, and various cancers[3]. Published results indicate that modulating NLRX1 alters immune cell metabolism and impacts the expression of pro-inflammatory cytokines such as TNF-alpha and Monocyte chemoattractant protein-1 (MCP1)[2],[3].

In the context of NLRX1 ligands—such as the highly potent 1,3,5-tris(6-methylpyridin-2-yloxy)benzene derivatives—the 6-methylpyridine ether acts as an essential recognition element[2]. By utilizing 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol as a modular building block, drug developers can seamlessly introduce this privileged immunomodulatory motif into novel chemotypes. Furthermore, the secondary alcohol provides a versatile synthetic handle. It can be utilized for Mitsunobu inversions, esterifications, or as an attachment point for PEGylated linkers in the design of Proteolysis Targeting Chimeras (PROTACs).

Fig 2: Pharmacophore mapping of the 1-[(6-methylpyridin-2-yl)oxy]propan-2-ol scaffold.

References

-

[2] WO2020010132A1 - 1,3,5-tris(6-methylpyridin-2-yloxy)benzene derivatives and related compounds as nlrx1 ligands for treating inflammatory diseases - Google Patents. google.com. 2

-

[3] 1,3,5-TRIS(6-METHYLPYRIDIN-2-YLOXY)BENZENE DERIVATIVES AND RELATED COMPOUNDS AS NLRX1 LIGANDS FOR TREATING INFLAMMATORY DISEASES - European Publication Server web service. epo.org.3

-

[1] Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration | The Journal of Organic Chemistry - ACS Publications. acs.org. 1

Sources

Literature review on 2-alkoxypyridine alcohol derivatives

Executive Summary

The 2-alkoxypyridine alcohol scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a critical bioisostere for ortho-substituted benzenes and a versatile intermediate for diverse pharmacophores.[1] This guide analyzes the physicochemical properties, synthetic methodologies, and therapeutic applications of these derivatives.

Key technical insights include:

-

Electronic Modulation: The 2-alkoxy substituent significantly alters the basicity of the pyridine nitrogen, reducing pKa and modulating hydrogen bond acceptor capability, crucial for optimizing drug-target interactions.[1]

-

Synthetic Access: Nucleophilic Aromatic Substitution (SNAr) remains the dominant synthetic route, though it requires careful control of reaction conditions to prevent side reactions at the alcohol moiety.

-

Therapeutic Utility: Recent data highlights the scaffold's role in Acetylcholinesterase (AChE) inhibitors (Alzheimer's) and RSV polymerase inhibitors , validating its potential beyond simple building blocks.[1]

Structural & Electronic Properties[1][2][3]

The 2-alkoxypyridine alcohol core (e.g., (2-methoxypyridin-3-yl)methanol) exhibits unique electronic features that distinguish it from its carbocyclic analogs.

| Property | Description | Impact on Drug Design |

| Basicity (pKa) | The 2-alkoxy group exerts an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M).[1] The net result is a reduction in basicity of the pyridine nitrogen compared to pyridine itself. | Reduces protonation at physiological pH, improving membrane permeability (LogD). |

| H-Bonding | The pyridine nitrogen acts as a weak H-bond acceptor; the alcohol -OH acts as both donor and acceptor.[1] | Facilitates bidentate binding modes in enzyme active sites (e.g., kinase hinge regions). |

| Conformation | Intramolecular H-bonding between the alcohol hydroxyl and the ether oxygen or pyridine nitrogen can lock conformation.[1] | Reduces entropic penalty upon binding to target proteins.[1] |

| Metabolic Stability | The 2-alkoxy group blocks the metabolically labile 2-position from oxidation (e.g., by CYP450).[1] | Enhances half-life ( |

Synthetic Architectures

The construction of 2-alkoxypyridine alcohols typically follows three primary retrosynthetic disconnections.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the most scalable route.[1] It involves the displacement of a leaving group (typically Cl, Br, or F) at the 2-position by an alkoxide nucleophile.

-

Substrate: (2-Chloropyridin-3-yl)methanol.[1]

-

Reagent: Sodium alkoxide (generated in situ or pre-formed).[1]

-

Mechanism: Addition-Elimination.[1] The intermediate Meisenheimer complex is stabilized by the electronegative nitrogen.[2][3]

-

Challenge: The hydroxymethyl group (-CH2OH) is also nucleophilic.[1] To prevent self-polymerization or side reactions, excess base (2.5–3.0 equiv) is used to generate the dianion, or the alcohol is protected (e.g., TBDMS ether) prior to substitution.

Method B: Reduction of 2-Alkoxynicotinic Acid Derivatives

A "top-down" approach starting from oxidized precursors.[1]

-

Precursor: Methyl 2-methoxynicotinate.[1]

-

Reagent: LiAlH4 (strong) or NaBH4/CaCl2 (mild).[1]

-

Advantage: Avoids harsh basic conditions of SNAr; suitable for sensitive substrates.[1]

Method C: Metal-Catalyzed Cross-Coupling

Used for introducing complex alkoxy chains or when SNAr is sluggish (electron-rich rings).[1]

-

Catalyst: Pd(OAc)2 / BINAP or CuI ligands.[1]

-

Utility: Essential for installing bulky or chiral alkoxy groups (e.g., O-neopentyl).[1]

Experimental Protocol: Synthesis of (2-Methoxypyridin-3-yl)methanol

Objective: To synthesize (2-methoxypyridin-3-yl)methanol (CAS: 112197-16-7) via SNAr displacement.[1] This protocol is designed to be self-validating through TLC and NMR checkpoints.[1]

Materials

-

(2-Chloropyridin-3-yl)methanol (1.0 equiv, 143.57 g/mol )[1]

-

Sodium Methoxide (NaOMe), 25% wt in Methanol (3.0 equiv)

-

Methanol (anhydrous)[1]

-

Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N2).

-

Solubilization: Dissolve (2-chloropyridin-3-yl)methanol (10 mmol, 1.44 g) in anhydrous Methanol (20 mL).

-

Nucleophile Addition: Add Sodium Methoxide solution (30 mmol, ~6.9 mL of 25% solution) dropwise over 10 minutes at room temperature.

-

Checkpoint: The solution may warm slightly. The color may change to pale yellow.

-

-

Reaction: Heat the mixture to reflux (65°C) for 12–16 hours.

-

Quench: Cool the reaction to 0°C. Carefully add saturated aqueous NH4Cl (20 mL) to quench excess alkoxide.

-

Workup:

-

Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% → 5% MeOH in DCM).

-

Validation:

-

Yield: Expected 85–92%.

-

1H NMR (400 MHz, CDCl3): δ 8.05 (dd, 1H, H-6), 7.62 (dd, 1H, H-4), 6.88 (dd, 1H, H-5), 4.65 (s, 2H, CH2OH), 4.02 (s, 3H, OCH3).

-

Medicinal Chemistry Applications

The 2-alkoxypyridine alcohol motif is not merely a passive linker; it actively contributes to pharmacological efficacy.[1]

Case Study: Alzheimer's Disease (AChE Inhibitors)

Recent research identifies 2-alkoxy-3-cyanopyridine derivatives as potent Acetylcholinesterase (AChE) inhibitors.[1] The 2-alkoxy group fits into the enzyme's peripheral anionic site, while the pyridine nitrogen interacts with the catalytic triad.

-

Key Insight: Increasing the chain length of the 2-alkoxy group (e.g., methoxy → ethoxy → benzyloxy) often improves potency by exploiting hydrophobic pockets.[1]

Case Study: RSV Polymerase Inhibitors

In Respiratory Syncytial Virus (RSV) research, gem-dimethyl-hydroxymethylpyridine derivatives act as non-nucleoside polymerase inhibitors.[1][5]

-

Role of Alcohol: The hydroxymethyl group serves as a "warhead" anchor, forming critical hydrogen bonds with the polymerase backbone, locking the inhibitor in the active site.

Visualization: Synthetic & Functional Workflow

The following diagram illustrates the divergent synthesis starting from the 2-chloropyridine alcohol precursor, highlighting the critical decision points for derivatization.

Figure 1: Divergent synthetic pathway for 2-alkoxypyridine alcohol functionalization.

References

-

Synthesis of 2-alkoxy-3-cyanopyridines via Cs2CO3-mediated alkylation. Source: ResearchGate (2025).[1] Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses.

-

Medicinal Chemistry of Pyridine Derivatives (Review). Source: Journal of Drug Design and Medicinal Chemistry (2015). A Review on the Medicinal Importance of Pyridine Derivatives.

-

RSV Polymerase Inhibitors (JNJ-8003). Source: Journal of Medicinal Chemistry (2024).[1][5] Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. [1]

-

Nucleophilic Substitution on Pyridines. Source: BenchChem Technical Support.[1][3] Nucleophilic Substitution on Pyridine Rings: Protocols and Troubleshooting.

-

Compound Data: (2-Methoxypyridin-3-yl)methanol. Source: PubChem.[1] Compound Summary: (2-methoxypyridin-3-yl)methanol (CID 112197-16-7). [1]

Sources

- 1. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(6-methylpyridin-2-yloxy)propan-2-ol via Nucleophilic Aromatic Substitution (SNAr)

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the synthesis of 1-(6-methylpyridin-2-yloxy)propan-2-ol, a valuable heterocyclic building block. The protocol leverages a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized transformation in medicinal and materials chemistry. We present a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, and practical insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to employ SNAr methodology for the construction of complex aryl ethers.

Introduction and Scientific Rationale

The synthesis of substituted heteroaryl ethers is a cornerstone of modern organic chemistry, providing access to scaffolds prevalent in pharmaceuticals, agrochemicals, and functional materials. The target molecule, 1-(6-methylpyridin-2-yloxy)propan-2-ol, incorporates a chiral secondary alcohol and a methyl-substituted pyridine ring, making it a versatile intermediate for further functionalization.

The chosen synthetic strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of electron-withdrawing features, such as the nitrogen atom within a pyridine ring, renders the aromatic system electron-deficient and thus susceptible to attack by nucleophiles.[1][2] This reaction is particularly effective at the ortho (2-) and para (4-) positions relative to the ring nitrogen, as the negative charge of the reaction intermediate can be delocalized onto the electronegative nitrogen atom.[1][2]

Our protocol employs 2-fluoro-6-methylpyridine as the electrophilic partner. In SNAr reactions, fluoride is an exceptional leaving group, often superior to heavier halogens like chloride or bromide.[3] This counterintuitive reactivity stems from the reaction mechanism's rate-determining step: the initial attack of the nucleophile. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating this key step.[3][4] This enhanced reactivity often allows for milder reaction conditions compared to other halo-pyridines.[3]

The nucleophile, (S)-1,2-propanediol, is a weak nucleophile in its neutral form. Therefore, a strong base is required to deprotonate the alcohol, generating a significantly more potent alkoxide nucleophile that can readily initiate the SNAr reaction.[5]

The SNAr Reaction Mechanism

The SNAr reaction proceeds via a characteristic two-step addition-elimination mechanism. Understanding this pathway is critical for rationalizing experimental choices and troubleshooting.

-

Nucleophilic Addition (Rate-Determining Step): The reaction begins with the attack of the potent alkoxide nucleophile (generated in situ from 1,2-propanediol and a base) on the electron-deficient carbon atom bonded to the fluorine leaving group on the pyridine ring. This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3][6][7] The stability of this intermediate is paramount. The electron-withdrawing nitrogen atom of the pyridine ring, along with any other activating groups, stabilizes the negative charge through resonance.

-

Elimination and Re-aromatization: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the fluoride ion. This elimination step is rapid because it reforms the highly stable aromatic system.

The use of a polar aprotic solvent, such as Tetrahydrofuran (THF), is crucial. These solvents excel at solvating the counter-ion of the base (e.g., Na+) while leaving the alkoxide nucleophile relatively "naked" and highly reactive, thereby accelerating the rate-determining addition step.[8][9]

Caption: Figure 1: SNAr Addition-Elimination Mechanism. The reaction proceeds via a two-step mechanism involving a resonance-stabilized Meisenheimer intermediate.

Detailed Experimental Protocol

This protocol details the synthesis of (S)-1-(6-methylpyridin-2-yloxy)propan-2-ol.

Materials and Reagents

| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |

| 2-Fluoro-6-methylpyridine | C₆H₆FN | 111.12 | 407-23-8 | Sigma-Aldrich | Electrophile. Store under inert gas. |

| (S)-(+)-1,2-Propanediol | C₃H₈O₂ | 76.09 | 4254-14-2 | Sigma-Aldrich | Nucleophile precursor. Use anhydrous grade. |

| Sodium Hydride (NaH), 60% in mineral oil | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich | Handle with extreme caution. Reacts violently with water. Use in a fume hood. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich | Reaction solvent. Use from a solvent purification system or a freshly opened bottle. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | Extraction solvent. |

| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | 12125-02-9 | Fisher Scientific | Quenching agent. |

| Brine (Saturated aq. NaCl solution) | NaCl | 58.44 | 7647-14-5 | Fisher Scientific | For washing during workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Fisher Scientific | Drying agent. |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | SiliCycle Inc. | For column chromatography. |

Step-by-Step Procedure

Note: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) due to the moisture-sensitive nature of Sodium Hydride. All glassware should be flame-dried or oven-dried before use.

-

Reaction Setup & Nucleophile Activation:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Sodium Hydride (0.44 g, 11.0 mmol, 1.1 equiv., 60% dispersion).

-

Suspend the NaH in anhydrous THF (20 mL).

-

Cool the suspension to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of (S)-1,2-propanediol (0.76 g, 10.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).

-

Slowly add the propanediol solution to the NaH suspension dropwise via syringe over 15 minutes. Causality: This slow addition is critical to control the evolution of hydrogen gas as the alkoxide is formed. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

-

Nucleophilic Aromatic Substitution:

-

Add a solution of 2-fluoro-6-methylpyridine (1.22 g, 11.0 mmol, 1.1 equiv.) in anhydrous THF (10 mL) to the freshly prepared alkoxide solution.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 66 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. Use a 3:1 Hexanes:Ethyl Acetate eluent system. The starting 2-fluoro-6-methylpyridine should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-8 hours.

-

-

Workup and Quenching:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice-water bath.

-

CAREFULLY quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution (20 mL) dropwise. Vigorous gas evolution will occur.

-

Pour the quenched mixture into a separatory funnel containing deionized water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (50 mL) and then brine (50 mL). Causality: Washing with water removes water-soluble impurities like THF and inorganic salts. The final brine wash helps to remove residual water from the organic layer, facilitating the drying process.[8]

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel.

-

Equilibrate the column with a 9:1 Hexanes:Ethyl Acetate eluent system.

-

Load the crude product onto the column and elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

-

Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to afford 1-(6-methylpyridin-2-yloxy)propan-2-ol as a pure product.

-

Expected Results

| Parameter | Value |

| Reactant Stoichiometry | 1.0 eq. Propanediol, 1.1 eq. NaH, 1.1 eq. Fluoropyridine |

| Concentration | ~0.2 M (based on propanediol) |

| Temperature | Reflux in THF (~66 °C) |

| Reaction Time | 4 - 8 hours |

| Expected Yield | 75% - 90% |

| Appearance | Colorless to pale yellow oil |

Experimental Workflow and Troubleshooting

Caption: Figure 2: Experimental Workflow Diagram. A visual representation of the key stages from preparation to final product characterization.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Incomplete deprotonation of alcohol (inactive NaH, wet solvent/reagents).2. Insufficient reaction temperature or time.3. Deactivated electrophile. | 1. Ensure all reagents and solvents are anhydrous. Use fresh, high-quality NaH.2. Ensure the reaction maintains reflux. If the reaction stalls, consider switching to a higher boiling solvent like DMF (reflux ~153 °C), but be mindful of more difficult solvent removal.[8]3. Verify the purity of the 2-fluoro-6-methylpyridine. |

| Multiple Spots on TLC / Side Products | 1. Di-substitution on the diol (if excess electrophile or base is used).2. Reaction with solvent (less likely with THF).3. Degradation of starting materials or product. | 1. Use stoichiometry as described (slight excess of nucleophile is acceptable). Add the electrophile slowly to the nucleophile solution.2. Ensure high-purity, non-reactive solvents are used.3. Avoid excessively long reaction times or high temperatures. |

| Difficult Purification / Emulsions | 1. Presence of residual mineral oil from NaH.2. Formation of emulsions during aqueous workup. | 1. Before workup, allow the crude reaction mixture to settle and decant the THF solution away from the bulk of the mineral oil and salts.2. During workup, add more brine to the separatory funnel to help break the emulsion.[8] Allow the layers to separate for a longer period. |

References

- Directed nucleophilic aromatic substitution reaction.

- Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.

- Nucleophilic arom

- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.

- Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube.

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- SNAr Reaction in Other Common Molecular Solvents. Wordpress.

- Alcohols in SN1 and SN2 Reactions. Chemistry Steps.

- SNAr Reaction of Pyridine. Pearson.

- SNAr Reaction Examples. University of California, Davis.

- Workup: About. University of Rochester Chemistry Department.

- Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube.

- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?

- SNAr (F) - Aliphatic Alcohols - Common Organic Chemistry. organic-chemistry.org.

- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.

- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Reaction Examples [cdb.ics.uci.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocol: Synthesis of 1-(6-methylpyridin-2-yloxy)propan-2-ol via Nucleophilic Aromatic Substitution

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of aryloxypropanolamine derivatives is a cornerstone in medicinal chemistry, with this structural motif being present in numerous beta-blocker pharmaceuticals. The reaction of substituted 2-fluoropyridines with 1,2-propanediol offers a direct route to key intermediates for the development of novel therapeutic agents. This application note provides a detailed protocol for the synthesis of 1-(6-methylpyridin-2-yloxy)propan-2-ol through a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, discuss the rationale behind the chosen reaction conditions, and provide a comprehensive guide to the execution, workup, and characterization of the target compound.

The core of this protocol lies in the high reactivity of 2-fluoropyridines in SNAr reactions. The strong electron-withdrawing effect of the pyridine nitrogen and the fluorine atom activates the C2 position for nucleophilic attack. Fluorine's high electronegativity, paradoxically, makes it an excellent leaving group in this context because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond[1].

Reaction Mechanism and Chemoselectivity

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

-

Step 1: Nucleophilic Attack: The alkoxide, generated in situ from 1,2-propanediol and a strong base, attacks the electron-deficient carbon atom at the C2 position of the 2-fluoro-6-methylpyridine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Step 2: Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, to yield the final ether product.

Sources

1-(6-Methylpyridin-2-yloxy)propan-2-ol as a pharmaceutical intermediate

This Application Note is structured to serve as a definitive technical guide for the synthesis, quality control, and pharmaceutical application of 1-(6-Methylpyridin-2-yloxy)propan-2-ol .

High-Fidelity Synthesis & Regioselective Control in Pyridine Scaffolds

Executive Summary & Chemical Profile

1-(6-Methylpyridin-2-yloxy)propan-2-ol (CAS: 66120-51-2 ) is a specialized heterocyclic building block used in the development of Kinase Inhibitors , GPCR Ligands (specifically nicotinic acetylcholine receptors), and CNS-active agents .

Its structural significance lies in the ether linkage at the 2-position of the pyridine ring. Unlike the thermodynamically favored N-alkylation (which yields a pyridone), this molecule represents the O-alkylated kinetic product. This distinction is critical in medicinal chemistry, as the O-linked moiety significantly alters the hydrogen bond acceptor/donor profile (logP and pKa) compared to its N-linked isomer, influencing bioavailability and target binding affinity.

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | 1-[(6-Methylpyridin-2-yl)oxy]propan-2-ol |

| CAS Number | 66120-51-2 |

| Molecular Formula | C |

| Molecular Weight | 167.21 g/mol |

| Physical State | Colorless to pale yellow viscous oil |

| Solubility | Soluble in Methanol, DCM, DMSO; Sparingly soluble in water |

| pKa (Calculated) | ~3.8 (Pyridine nitrogen) |

| Key Impurity | 1-(6-Methyl-2-oxo-1,2-dihydropyridin-1-yl)propan-2-ol (N-isomer) |

Synthesis Protocol: Regioselective O-Alkylation

Challenge: The starting material, 6-methyl-2-pyridone (tautomer of 2-hydroxy-6-methylpyridine), is an ambident nucleophile. Standard alkylation with propylene oxide or halohydrins typically favors N-alkylation (forming the pyridone) due to the aromaticity of the lactam form.

Solution: To force O-alkylation , the protocol utilizes Silver Carbonate (Ag

The following protocol describes the Epoxide Ring Opening route, optimized for O-selectivity.

Reagents & Equipment[3][4][5]

-

Precursor: 2-Hydroxy-6-methylpyridine (6-Methyl-2-pyridone).[1]

-

Reagent: Propylene Oxide (racemic or chiral).

-

Catalyst/Base: Cesium Carbonate (Cs

CO -

Solvent: DMF (Anhydrous) or Toluene.[2]

-

Atmosphere: Nitrogen (

).[3]

Step-by-Step Methodology

-

Activation: Charge a dry 3-neck round-bottom flask with 2-Hydroxy-6-methylpyridine (1.0 eq) and Ag

CO -

Addition: Cool the mixture to 0°C. Add Propylene Oxide (1.5 eq) dropwise via a pressure-equalizing addition funnel.

-

Note: Propylene oxide is volatile (bp 34°C); use a reflux condenser cooled to -10°C.

-

-

Reaction: Heat the mixture to 60°C in a sealed vessel (pressure tube recommended) for 12–16 hours.

-

Work-up:

-

Cool to room temperature.[3]

-

Filter through a Celite pad to remove silver salts. Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude residue contains a mixture of O-isomer (Target) and N-isomer (Impurity).

-

Column Chromatography: Silica gel (230-400 mesh).[3]

-

Eluent: Gradient of Hexane:Ethyl Acetate (90:10

60:40). -

Separation: The O-isomer is typically less polar (higher

) than the N-isomer.

-

Synthesis Workflow Diagram

Caption: Reaction pathway illustrating the silver-mediated regioselective control to favor O-alkylation over N-alkylation.

Analytical Specifications & Quality Control

Distinguishing the O-isomer from the N-isomer is the critical QC step.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 270 nm (Pyridine absorption).

-

Retention Time Reference:

-

N-Isomer (Impurity): Elutes earlier (more polar).

-

O-Isomer (Target): Elutes later (less polar, aromatic character retained).

-

NMR Characterization (Diagnostic Signals)

| Nucleus | Signal (ppm) | Assignment | Diagnostic Feature |

| 3.8 - 4.2 (m, 2H) | -O-CH | The O-methylene protons are deshielded (~4.0 ppm) compared to N-methylene (~3.5 ppm). | |

| ~163.0 | C-2 (Pyridine) | Typical shift for O-C=N carbon. The N-C=O carbonyl carbon in the impurity is typically ~165-170 ppm. |

Pharmaceutical Applications

This intermediate functions as a bioisostere and pharmacophore in two primary areas:

A. Kinase Inhibitors

The 2-alkoxypyridine moiety mimics the adenine ring of ATP. The ether oxygen acts as a hydrogen bond acceptor, while the pyridine nitrogen can interact with the "hinge region" of kinase enzymes.

-

Role: Improves solubility and metabolic stability compared to phenyl ethers.

-

Example Class: Used in the synthesis of Type II kinase inhibitors where the "tail" (propanol chain) extends into the solvent-exposed region or hydrophobic back-pocket.

B. Nicotinic Acetylcholine Receptor (nAChR) Ligands

Pyridine ethers are classical scaffolds for nAChR agonists (e.g., related to ABT-418 or A-85380 structures).

-

Mechanism: The pyridine nitrogen interacts with the cation-pi site (Trp) in the receptor, while the ether oxygen positions the chiral tail to interact with auxiliary binding pockets, modulating selectivity between

and

Therapeutic Workflow Diagram

Caption: Downstream utility of the intermediate in diverse medicinal chemistry campaigns.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon). The ether linkage is stable, but the pyridine ring can oxidize to the N-oxide if exposed to light and air for prolonged periods.

-

Safety: Irritant. Wear gloves and safety goggles. Avoid inhalation of vapors.

-

Stability: Stable to basic hydrolysis. Acidic conditions (strong acid + heat) may cleave the ether linkage back to the pyridone.

References

-

Sigma-Aldrich. 1-(6-Methyl-2-pyridinyl)-2-propanol Product Entry. Available at:

-

PubChem. Compound Summary for CAS 66120-51-2. National Library of Medicine. Available at:

-

Clegg, W. et al. (2004).[8] 6-Methyl-2-pyridone pentahydrate and its coordination chemistry. Acta Crystallographica. (Context for starting material reactivity).

-

Doherty, S. et al. (2004).[8] Activation of N-alkoxyalkyl-β-ketoimines with propylene oxide. Organometallics, 23, 2382–2388.[8] (Context for propylene oxide ring opening mechanisms).

-

Santa Cruz Biotechnology. 1-(6-methylpyridin-2-yl)propan-2-ol Product Data. Available at:

Sources

- 1. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 3. tsijournals.com [tsijournals.com]

- 4. patents.justia.com [patents.justia.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. staff.ncl.ac.uk [staff.ncl.ac.uk]

Synthesis of beta-blocker analogs using 1-(6-methylpyridin-2-yloxy)propan-2-ol

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of beta-adrenergic receptor antagonists (beta-blockers) containing a pyridine scaffold.

Part 1: Introduction & Strategic Overview

The synthesis of beta-blockers typically targets the aryloxypropanolamine pharmacophore (

Critical Nomenclature Clarification:

The specific chemical name provided in the topic—1-(6-methylpyridin-2-yloxy)propan-2-ol—technically describes a molecule with a terminal methyl group (

-

Interpretation: This guide assumes the user intends to synthesize amino-alcohol beta-blocker analogs derived from the activated forms of this core, specifically via the epoxide (glycidyl ether) or chlorohydrin intermediates.

The Synthetic Challenge: Regioselectivity (O- vs. N-Alkylation) The 6-methyl-2-pyridinol starting material exists in tautomeric equilibrium with 6-methyl-2-pyridone.

-

N-Alkylation (Undesired): Favored by soft electrophiles and polar protic solvents, leading to the thermodynamically stable pyridone derivative (non-active).

-

O-Alkylation (Desired): Required to build the beta-blocker ether linkage. This protocol utilizes hard electrophiles (Epichlorohydrin) and specific base/solvent combinations to maximize O-selectivity.

Part 2: Reaction Pathway & Mechanism

The synthesis proceeds in two distinct stages:

-

Scaffold Construction: O-alkylation of 6-methyl-2-pyridinol with epichlorohydrin to form the epoxide intermediate.

-

Aminolysis: Ring-opening of the epoxide with an amine (e.g., isopropylamine) to yield the final beta-blocker.

Visual Pathway Analysis

Figure 1: Reaction scheme illustrating the critical bifurcation between O- and N-alkylation and the subsequent aminolysis to the target beta-blocker.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Epoxide Intermediate

Target: 1-((6-methylpyridin-2-yl)oxy)-2,3-epoxypropane

Rationale: Using a large excess of epichlorohydrin serves two purposes: it acts as the solvent to solubilize the reagents and statistically favors mono-alkylation over polymerization.

Materials:

-

6-Methyl-2-pyridinol (10.0 mmol, 1.09 g)

-

Epichlorohydrin (100.0 mmol, 9.25 g) – Caution: Carcinogen/Lachrymator

-

Potassium Carbonate (

), anhydrous (20.0 mmol, 2.76 g) -

Solvent: Acetonitrile (ACN) or Acetone (dry).

Step-by-Step Methodology:

-

Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-methyl-2-pyridinol (1.0 eq) and anhydrous

(2.0 eq) in Acetonitrile (20 mL).-

Note: If high N-alkylation is observed in test runs, switch base to Cesium Carbonate (

) or add 10 mol% 18-Crown-6 to increase the nucleophilicity of the oxygen anion.

-

-

Addition: Add Epichlorohydrin (10.0 eq) in a single portion.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Check TLC (SiO2, 30% EtOAc/Hexane). The starting pyridinol (

) should disappear; the O-alkylated epoxide (

-

-

Work-up:

-

Cool to room temperature.[1][2] Filter off the inorganic salts (

). -

Concentrate the filtrate under reduced pressure to remove solvent and excess epichlorohydrin.

-

Critical Purification: The residue is often a mixture of O- and N-isomers. Purify via Flash Column Chromatography (Silica Gel, Gradient 0-30% EtOAc in Hexanes). The O-alkylated product elutes first (less polar).

-

Validation Criteria (Self-Check):

-

1H NMR (CDCl3): Look for the epoxide protons at

2.7–2.9 ppm (multiplets) and 3.3 ppm. The pyridine ring protons should show shifts characteristic of O-substitution (doublet at

Protocol B: Aminolysis to Final Beta-Blocker

Target: 1-(isopropylamino)-3-((6-methylpyridin-2-yl)oxy)propan-2-ol

Rationale: The epoxide ring opening is regioselective, attacking the less hindered terminal carbon. A large excess of amine prevents the formation of the tertiary amine (bis-alkylation).

Materials:

-

Purified Epoxide Intermediate (from Protocol A) (5.0 mmol)

-

Isopropylamine (50.0 mmol) – Large Excess

-

Solvent: Methanol or Ethanol (10 mL)

Step-by-Step Methodology:

-

Reaction: Dissolve the epoxide (5.0 mmol) in Methanol (10 mL). Add Isopropylamine (50.0 mmol) dropwise.

-

Conditions: Stir at room temperature for 12–18 hours.

-

Optimization: If reaction is slow, heat to

in a sealed pressure tube (Caution: vapor pressure).

-

-

Work-up:

-

Concentrate the mixture in vacuo to remove solvent and excess amine.

-

The residue is the crude amino-alcohol.

-

-

Purification (Acid-Base Extraction):

-

Dissolve crude residue in Ethyl Acetate (20 mL).

-

Extract with 1M HCl (3 x 10 mL). The product (basic amine) moves to the aqueous layer; neutral impurities (unreacted epoxide) stay in organics.

-

Wash the aqueous layer once with fresh Ethyl Acetate.

-

Basify the aqueous layer to pH 12 using 4M NaOH (cool in ice bath).

-

Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

-

Dry combined DCM layers over

, filter, and evaporate to yield the pure free base.

-

Part 4: Analytical Data & Troubleshooting

Table 1: Troubleshooting the Synthesis

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | High N-Alkylation (Pyridone formation) | Switch solvent to Toluene/Ag2CO3 (Silver salts favor O-alkylation) [1]. |

| Polymerization | Incomplete removal of Epichlorohydrin | Ensure high vacuum evaporation (< 5 mbar) at |

| Bis-alkylation (Step 2) | Insufficient Amine | Increase Isopropylamine ratio to >10 equivalents. |

| Product Purity | Incomplete separation of isomers | Use Acid-Base extraction (Protocol B, Step 4) to isolate the amine product. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of pyridine-based beta-blockers.

References

-

Regioselectivity in Pyridone Alkylation

- Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin

- Source: Bioorganic & Medicinal Chemistry Letters, 2013.

-

URL:[Link]

-

General Beta-Blocker Synthesis (Epichlorohydrin Route)

- Title: A Comprehensive Review on Beta Blockers Synthesis Methods.

- Source: Journal of Medicinal and Medical Chemistry.

-

URL:[Link] (General Reference for Epichlorohydrin mechanism).

-

Green Chemistry Approaches (Micellar Media)

- Title: Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines.

- Source: Scientific Research Publishing, 2012.

-

URL:[Link]

-

Analytical Characterization

- Title: Synthesis and pharmacology of potential beta-blockers.

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link] (Search Term: "Pyridyloxy propanolamine synthesis").

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Alkoxypyridine Synthesis via Nucleophilic Aromatic Substitution

Welcome to the Technical Support Center for the synthesis of 2-alkoxypyridines. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of 2-alkoxypyridines via nucleophilic aromatic substitution (SNAr). Our goal is to empower you with the knowledge to overcome common challenges and improve the yield and purity of your target compounds.

Introduction: The SNAr Pathway to 2-Alkoxypyridines

The synthesis of 2-alkoxypyridines is a cornerstone in the development of pharmaceuticals and functional materials. The nucleophilic aromatic substitution (SNAr) reaction is a common and effective method for their preparation, typically involving the displacement of a halide from a 2-halopyridine with an alkoxide nucleophile. The pyridine ring's inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, facilitates this reaction by stabilizing the negatively charged intermediate.[1][2][3]

The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is a critical factor influencing the reaction rate and is significantly enhanced by the presence of electron-withdrawing groups on the pyridine ring.[1]

Caption: Decision tree for troubleshooting low yields.

Question 2: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?

The formation of byproducts can significantly reduce the yield and complicate the purification of the desired 2-alkoxypyridine.

1. N-Alkylation of 2-Pyridone:

-

Causality: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. Under basic conditions, deprotonation can occur at either the oxygen or the nitrogen atom, leading to ambident nucleophiles. While O-alkylation is often the desired pathway to 2-alkoxypyridines, competitive N-alkylation can lead to the formation of N-alkyl-2-pyridones. [5]* Mitigation:

-

Base and Solvent Choice: The choice of base and solvent can influence the O/N alkylation ratio. Harder cations (like Na⁺ from NaH) tend to favor O-alkylation, while softer cations might favor N-alkylation. Polar aprotic solvents generally favor O-alkylation.

-

Phase-Transfer Catalysis: The use of tetraalkylammonium salts as phase-transfer catalysts can promote selective N-alkylation in some cases, so careful selection of reaction conditions is necessary if O-alkylation is the desired outcome. [6] 2. Elimination Reactions:

-

-

Causality: When using bulky alkoxides, which are also strong bases, an E2 elimination pathway can compete with the SNAr reaction, especially if there are abstractable protons on a side chain of the pyridine ring. [7]* Mitigation:

-

Temperature Control: Lowering the reaction temperature can favor the substitution reaction over elimination.

-

Choice of Base: Using a less hindered base, if possible, can reduce the likelihood of elimination.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base for generating the alkoxide?

The optimal base depends on the pKa of the alcohol and the sensitivity of the substrate.

| Base | Typical Solvent(s) | Advantages | Disadvantages |

| Sodium Hydride (NaH) | THF, DMF, DMSO | Highly effective for a wide range of alcohols; reaction is often irreversible. | Flammable solid, requires careful handling under inert atmosphere. |

| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH | Strong, non-nucleophilic base; readily available. | Can promote elimination side reactions with some substrates. |

| Sodium/Potassium Methoxide/Ethoxide | Corresponding Alcohol, DMF | Commercially available or easily prepared. | Can lead to trans-etherification if the desired alcohol is different. |

| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Milder, easier to handle, and less expensive than hydrides. [8] | May require higher temperatures and longer reaction times. |

| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | More soluble and often more effective than K₂CO₃. | More expensive. |

Q2: How does the choice of solvent affect the reaction?

The solvent has a profound impact on the reaction rate and outcome.

| Solvent | Properties | Role in SNAr |

| DMF, DMSO, NMP | Polar aprotic, high boiling point | Excellent for SNAr; stabilize the Meisenheimer complex and solvate the cation of the alkoxide. [1] |

| THF, Dioxane | Ethereal, lower boiling point | Good for reactions with strong bases like NaH at moderate temperatures. |

| Alcohols (e.g., MeOH, EtOH) | Polar protic | Can serve as both solvent and nucleophile source when using the corresponding alkoxide. |

Q3: Can phase-transfer catalysis (PTC) improve my reaction?

Yes, PTC can be a powerful tool, especially in biphasic systems or when using solid inorganic bases like K₂CO₃. [9]

-

Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the 2-halopyridine is dissolved. [10]* Advantages:

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Alkoxypyridines using Sodium Hydride

This protocol is suitable for primary and secondary alcohols.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alcohol (1.2 equivalents) and anhydrous DMF (or THF).

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) portion-wise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the 2-halopyridine (1.0 equivalent) neat or as a solution in the reaction solvent.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Protocol 2: Synthesis of 2-Alkoxypyridines using Potassium Carbonate

This protocol is a milder alternative, suitable for a range of substrates.

-

Setup: To a round-bottom flask, add the 2-halopyridine (1.0 equivalent), the alcohol (1.5 equivalents), potassium carbonate (2.0 equivalents), and DMF.

-

Reaction: Heat the mixture with vigorous stirring to 100-140 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]

- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Regioselectivity in the Alkylation of 2-Hydroxy-6-methylpyridine

Welcome to the technical support guide for controlling the alkylation of 2-hydroxy-6-methylpyridine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles that govern whether alkylation occurs at the nitrogen (N) or oxygen (O) atom, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Part 1: Understanding the Core Challenge: Tautomerism and Ambident Reactivity

Why is controlling the alkylation of 2-hydroxy-6-methylpyridine so challenging?

The primary challenge stems from the fact that 2-hydroxy-6-methylpyridine exists in a tautomeric equilibrium with its corresponding 2-pyridone form, 6-methyl-2(1H)-pyridone.[1][2][3] While the hydroxypyridine form is aromatic, the pyridone form is often thermodynamically more stable, though the exact equilibrium can be influenced by the solvent and other conditions.[2][3][4]

This equilibrium means that the corresponding anion, generated upon deprotonation with a base, is an ambident nucleophile . It possesses two reactive sites: the exocyclic oxygen and the ring nitrogen. The reaction of this anion with an electrophile (like an alkyl halide) can therefore lead to two different products: the O-alkylated product (2-alkoxy-6-methylpyridine) or the N-alkylated product (1-alkyl-6-methyl-2(1H)-pyridone). Your reaction conditions directly dictate the ratio of these two products.

Caption: Tautomeric equilibrium of the starting material.

Part 2: Key Factors Influencing O- vs. N-Alkylation Selectivity

Controlling the outcome of this reaction is a classic case of manipulating kinetic versus thermodynamic control and applying principles like the Hard-Soft Acid-Base (HSAB) theory.[5][6][7]

-

Kinetic vs. Thermodynamic Control :

-

Kinetic Product : The product that forms the fastest, via the lowest activation energy pathway.[7]

-

Thermodynamic Product : The most stable product. Given enough energy (e.g., higher temperatures) and/or time for the reaction to equilibrate, this product will predominate.[6] In many cases for this system, O-alkylation is the kinetic product, while the N-alkylated pyridone is the more stable thermodynamic product.

-

-

Hard-Soft Acid-Base (HSAB) Theory : This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[5][8][9][10]

-

The Nucleophile : In the pyridone anion, the oxygen atom is a "harder" nucleophilic center (higher electronegativity, less polarizable), while the nitrogen atom is a "softer" center (less electronegative, more polarizable).[10]

-

The Electrophile (Alkylating Agent) : Alkylating agents can also be classified as hard or soft. For example, dimethyl sulfate is a hard electrophile, while methyl iodide is a soft electrophile.

-

By strategically choosing your base, solvent, alkylating agent, and temperature, you can favor one pathway over the other.

Summary of Influencing Factors

| Factor | Favors N-Alkylation (Softer Nitrogen) | Favors O-Alkylation (Harder Oxygen) | Rationale |

| Base/Counterion | Weaker bases (e.g., K₂CO₃, Cs₂CO₃). Soft counterions (Ag⁺). | Strong bases (e.g., NaH, LDA). Hard counterions (Li⁺, Na⁺). | Hard counterions associate strongly with the hard oxygen, leaving the nitrogen more available for attack. Silver salts often favor O-alkylation due to Ag⁺ coordinating with the halide leaving group.[11] |

| Alkylating Agent | Soft electrophiles (e.g., R-I, R-Br, allyl/benzyl halides).[12] | Hard electrophiles (e.g., R-OTs, R₂SO₄, R-OTf).[11] | Follows the HSAB principle: soft-soft (N + R-I) and hard-hard (O + R₂SO₄) interactions are favored. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetone). | Polar protic solvents (e.g., Ethanol, Water). | Protic solvents can hydrogen-bond with the oxygen atom, making it less nucleophilic and favoring N-alkylation. Aprotic solvents leave the more charge-dense oxygen available. |

| Temperature | Higher temperatures, longer reaction times. | Lower temperatures, shorter reaction times. | N-alkylation often leads to the more thermodynamically stable product. Higher temperatures allow the reaction to overcome the activation barrier to the thermodynamic product or for the kinetic (O-alkyl) product to revert and rearrange.[6][13] |

Part 3: Troubleshooting Guide & FAQs

This section provides direct answers and protocols for common experimental challenges.

Caption: Decision workflow for selecting reaction conditions.

Section 3.1: Maximizing N-Alkylation

Question: My reaction yields a mixture of products, but I need the N-alkylated pyridone. How can I improve the selectivity?

Answer: To favor N-alkylation, you need to create conditions that align with a thermodynamically controlled reaction or that utilize a soft-soft interaction according to HSAB theory.

Troubleshooting Steps & Protocol:

-

Switch to a Softer Alkylating Agent: If you are using an alkyl tosylate or sulfate, switch to an alkyl iodide or bromide. This is the most critical change to favor the soft-soft (N-alkylation) interaction.

-

Use a Weaker Base and Aprotic Solvent: A combination of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is highly effective.[13] Cesium salts, in particular, are known to promote N-alkylation.[14]

-

Increase the Temperature: Running the reaction at a higher temperature (e.g., 70-100 °C) will favor the more stable thermodynamic product, which is the N-alkylated pyridone.

-

Consider Catalyst- and Base-Free Conditions: A noteworthy method involves reacting the hydroxypyridine directly with an organohalide at elevated temperatures without any base or catalyst. This approach has shown exceptional (>99%) selectivity for N-alkylation, proceeding through an initial O-alkylation followed by an in-situ rearrangement to the more stable N-alkyl product.[15][16]

Exemplary Protocol for High N-Selectivity:

-

To a solution of 2-hydroxy-6-methylpyridine (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

-

Add the alkyl iodide or bromide (1.1 eq) to the suspension.

-

Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Section 3.2: Maximizing O-Alkylation

Question: I am trying to synthesize the 2-alkoxypyridine derivative but keep getting the N-alkylated isomer as the major product. What should I do?

Answer: To favor O-alkylation, you must create conditions that promote the kinetically controlled pathway and utilize a hard-hard interaction based on HSAB theory.

Troubleshooting Steps & Protocol:

-

Use a Hard Alkylating Agent: This is crucial. Use reagents like dimethyl sulfate, diethyl sulfate, or an alkyl tosylate (R-OTs).[11] These hard electrophiles will preferentially react with the hard oxygen nucleophile.

-

Employ a Strong, Hard Base: Use a strong base with a hard counterion, such as sodium hydride (NaH). The hard Na⁺ cation will coordinate to the hard oxygen atom, activating it for alkylation.

-

Keep the Temperature Low: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to favor the kinetic product. Higher temperatures risk isomerization to the more stable N-alkylated product.

-

Consider Specialized Reagents: For challenging substrates, methods using TfOH-catalyzed carbenoid insertion from diazo compounds have shown exceptional O-selectivity (>99:1).[17][18] Another approach involves visible-light-promoted reactions with α-aryldiazoacetates, which also provide excellent O-selectivity.[19]

Exemplary Protocol for High O-Selectivity:

-

Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar) in a flask cooled to 0 °C.

-

Slowly add a solution of 2-hydroxy-6-methylpyridine (1.0 eq) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl tosylate or dialkyl sulfate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography.

References

-

Nucleophilic Attack at the Pyridine Nitrogen Atom in a Bis(imino)pyridine System: The Local Hard and Soft Acids and Bases Principle Perspective. SciELO México. [Link]

-

A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

-

P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

-

HARD AND SOFT ACIDS AND BASES (HSAB). Bhavan's College. [Link]

-

Hard-Soft Acid-Base Theory. University of Massachusetts Lowell. [Link]

-

Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

-

Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

-

Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

-

Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. ACS Publications. [Link]

-

Selective N-Alkylation of 2-Pyridones. Synfacts. [Link]

-

A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC. [Link]

-

The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate. [Link]

-

Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ACS Publications. [Link]

-

Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate. [Link]

-

HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Adi Chemistry. [Link]

-

I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE. ProQuest. [Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. SciSpace. [Link]

-

HSAB theory. Wikipedia. [Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PubMed. [Link]

-

Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ACS Publications. [Link]

-

Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. The Royal Society of Chemistry. [Link]

-

O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. ScienceDirect. [Link]

-

O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Semantic Scholar. [Link]

-

CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Semantic Scholar. [Link]

-

Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SCIRP. [Link]

-

Thermodynamic and kinetic reaction control. Wikipedia. [Link]

-

A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

-

Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

-

Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]

-

Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. The Royal Society of Chemistry. [Link]

-

One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]

-

Overcoming the Challenges Towards Selective C(6)-H Alkylation of 2- Pyridone with Maleimide through Mn(I). SciSpace. [Link]

-

Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. PubMed. [Link]

-

Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. The Royal Society of Chemistry. [Link]

-

Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Chemistry Portal. [Link]

Sources

- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 2. scispace.com [scispace.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSAB theory - Wikipedia [en.wikipedia.org]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mlsu.ac.in [mlsu.ac.in]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. adichemistry.com [adichemistry.com]

- 11. I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting low conversion in 2-chloro-6-methylpyridine etherification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stalled kinetics or low conversion rates during the nucleophilic aromatic substitution (SNAr) etherification of 2-chloro-6-methylpyridine.